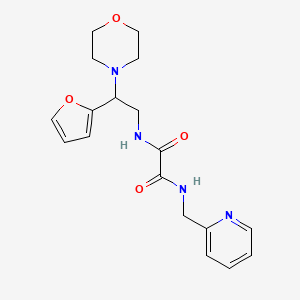

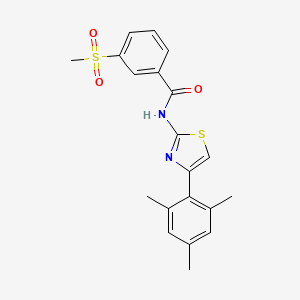

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

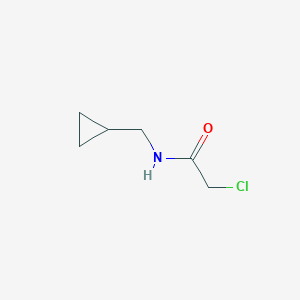

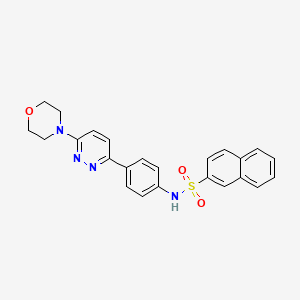

The compound is a complex organic molecule that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a morpholine ring (a six-membered ring with four carbon atoms, one oxygen, and one nitrogen), and a pyridine ring (a six-membered aromatic ring with five carbon atoms and one nitrogen) .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods. For instance, N-(pyridin-2-yl)furan-2-carboxamide was synthesized by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol .

Aplicaciones Científicas De Investigación

Ligand Efficiency in Catalysis

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide has been highlighted for its efficiency as a ligand in copper-catalyzed coupling reactions. Bhunia et al. (2017) demonstrate its utility in enhancing the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. The study emphasizes the ligand's ability to facilitate a broad range of coupling reactions at low catalyst loadings and relatively low temperatures, showcasing its potential in synthesizing pharmaceutically important building blocks (Bhunia, S. V. Kumar, & D. Ma, 2017).

Role in Corrosion Inhibition

Although not directly mentioning the specific compound, related research into cadmium(II) Schiff base complexes, which share a similar structural motif, indicates the broader potential of such ligands in corrosion inhibition. Das et al. (2017) synthesized complexes that showed promising results in protecting mild steel surfaces against corrosion, hinting at the potential application of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide in materials science and engineering (Das et al., 2017).

Photodynamic Therapy Applications

Further extending its potential applications, Zhu et al. (2019) explored the formation of an iron(III) complex with a nitrogen heterocycle ligand, demonstrating its effectiveness in photodynamic therapy (PDT) for breast cancer. While this study does not directly involve N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide, it underscores the relevance of structurally complex ligands in developing therapeutic agents (Zhu et al., 2019).

NMR Studies and Complexation Behavior

Rezaeivala et al. (2021) conducted NMR studies on morpholine-based ligands, offering insights into the complexation behavior and stability constants with various metal ions. This research provides a foundation for understanding how N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide might interact in different chemical environments, highlighting its potential for selective metal ion separation and recovery (Rezaeivala, M. H. Zebarjadian, & K. Sayın, 2021).

Propiedades

IUPAC Name |

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c23-17(20-12-14-4-1-2-6-19-14)18(24)21-13-15(16-5-3-9-26-16)22-7-10-25-11-8-22/h1-6,9,15H,7-8,10-13H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIFMZDPKWIUJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

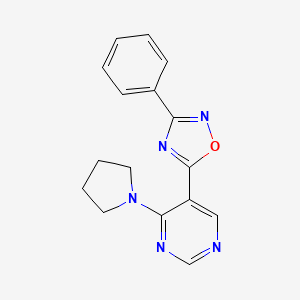

![2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2872840.png)

![{1-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol](/img/structure/B2872842.png)

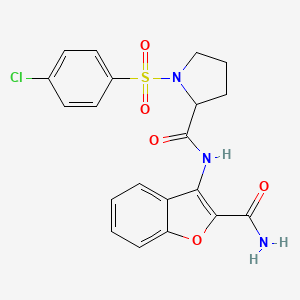

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B2872843.png)

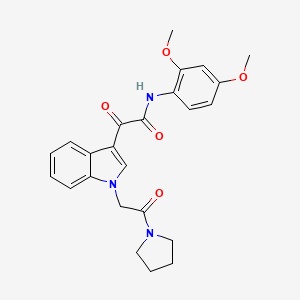

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2872845.png)

![4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2872850.png)

![(3r,5r,7r)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)adamantane-1-carboxamide](/img/structure/B2872859.png)